molecular formula C9H18N2O B1661440 1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one CAS No. 91086-20-3

1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B1661440
CAS No.: 91086-20-3
M. Wt: 170.25 g/mol
InChI Key: DEYWUBLOMUNNKY-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

91086-20-3

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(4-propan-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C9H18N2O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8H,4-7H2,1-3H3

InChI Key

DEYWUBLOMUNNKY-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)C(=O)C

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 12.95 g of piperazine, 0.75 g of sodium iodide and 3.46 g of potassium carbonate were added successively 25 ml of methanol and 6.15 g of 2-bromopropane and the mixture was stirred at 60° C. for 4 hours. After the addition of chloroform and washing with a saturated aqueous solution of sodium chloride, the mixture was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, 12 ml of acetic anhydride was slowly added and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was poured into ice and chloroform was added and the mixture was neutralized with sodium carbonate. After extracting with chloroform, the extract was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue thus obtained was chromatographed over a silica gel column. The solvent was distilled off and the residue was allowed to stand overnight. The diacetylpiperazine thus precipitated out was filtered off to afford 7.26 g of the title compound as an oily substance.
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 12.95 g of piperazine, 0.75 g of sodium iodide and 3.46 g of potassium carbonate were added successively 25 ml of methanol and 6.15 g of 2-bromopropane and the mixture was stirred at 60° C. for 4 hours. Chloroform was added, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, 12 ml of acetic anhydride was added gradually and the mixture was stirred at room temperature for 2.5 hours. The reaction solution was poured into ice, chloroform was added and then it was neutralized with sodium carbonate. After extracted with chloroform, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue thus obtained was chromatographed over a silica gel column and the solvent was distilled off. The residue thus precipitated out was allowed to stand overnight and the diacetylpiperazine was filtered off to afford 7.26 g of the title compound as an oily substance.
Quantity
12.95 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.15 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

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